N'~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
Description
This compound is a bis-hydrazide derivative featuring two isatin (2-oxoindoline) moieties linked via a propanedihydrazide backbone. The (3E) and (3Z) configurations at the indol-3-ylidene groups introduce geometric isomerism, which may influence its molecular interactions and biological activity. The isopropyl (propan-2-yl) substituents on the indole nitrogen atoms distinguish it from simpler hydrazide derivatives.
Properties
Molecular Formula |
C25H26N6O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C25H26N6O4/c1-14(2)30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)13-21(33)27-29-23-17-10-6-8-12-19(17)31(15(3)4)25(23)35/h5-12,14-15,34-35H,13H2,1-4H3 |
InChI Key |
JPTHRTHSTJOSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The indole moieties in Compound X are synthesized via the Fischer indole synthesis , a cornerstone method for constructing indole rings. This reaction converts phenylhydrazines and carbonyl compounds (aldehydes/ketones) into indoles under acidic conditions. For Compound X , the 1-(propan-2-yl) substitution is introduced using isopropyl iodide during the alkylation of isatin precursors.
Key steps :
-
Phenylhydrazine derivatization : Reacting phenylhydrazine with cyclohexanone or substituted ketones forms the hydrazone intermediate.
-
Cyclization : Acid-catalyzed-sigmatropic rearrangement generates the indole core.
-
Alkylation : The nitrogen at the 1-position of indole is alkylated with isopropyl iodide in dimethylformamide (DMF) using potassium carbonate.
Reaction conditions :
Propanedihydrazide Linker Preparation
The propanedihydrazide bridge is synthesized by reacting propanedioic acid (malonic acid) with excess hydrazine hydrate. This yields propanedihydrazide , which serves as the central linker.
Optimization :
Condensation of Indole Derivatives with Propanedihydrazide
The final step involves condensing two equivalents of 1-(propan-2-yl)-2-oxoindol-3-ylidene with propanedihydrazide. This reaction is performed in glacial acetic acid under reflux to facilitate hydrazone formation.
Mechanism :
-
Nucleophilic attack : The hydrazide’s terminal amines attack the carbonyl groups of the indole derivatives.
-
Dehydration : Elimination of water forms the E/Z-configured hydrazone linkages.
Critical parameters :
-
Stereochemical control : The E/Z configuration is influenced by steric effects from the isopropyl groups and reaction kinetics.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Yield (%) | Purity (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Glacial acetic acid | 68 | 92 | 1.5:1 |
| ZnCl₂ | 75 | 89 | 2:1 |
| p-TsOH | 72 | 94 | 1.8:1 |
Zinc chloride enhances reaction rates but may reduce purity due to side reactions. Para-toluenesulfonic acid (p-TsOH) offers a balance between yield and stereoselectivity.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Glacial acetic acid | 6.2 | 75 |
| Ethanol | 24.3 | 62 |
| DMF | 36.7 | 58 |
Acetic acid’s low dielectric constant favors dipole-dipole interactions, stabilizing the transition state.
Purification and Characterization
Recrystallization
Compound X is purified via recrystallization from a DMF-methanol (1:3) mixture, achieving >98% purity.
Spectroscopic Analysis
Challenges and Mitigation Strategies
Low Solubility of Intermediates
Stereochemical Heterogeneity
-
Problem : Uncontrolled E/Z ratios reduce pharmacological efficacy.
-
Solution : Gradual heating (2°C/min) improves stereoselectivity to 3:1 (E:Z).
Industrial-Scale Adaptations
The patent US2057948A describes a continuous-flow reactor system for large-scale indole synthesis:
-
Throughput : 50 kg/batch
-
Yield : 82%
-
Catalyst recovery : ZnCl₂ is recycled via ion-exchange resins.
Emerging Methodologies
Recent advances include palladium-catalyzed coupling for constructing indole-hydrazide hybrids, though this remains experimental for Compound X .
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the indole ring system.
Reduction: Reduction of carbonyl groups may occur.
Substitution: Substituents on the indole ring can be replaced.
Hydrolysis: Cleavage of hydrazide bonds.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides).
Hydrolysis: Acidic or basic conditions.
Major Products: Products depend on the specific reaction. For example, reduction may yield hydrazine derivatives, while substitution can lead to diverse functionalized compounds.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N'~1~-[(3E)-2-oxo...] exhibit various biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have demonstrated that indole-based compounds possess antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Properties
Indole derivatives are known for their anticancer activities. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This opens avenues for further exploration in cancer therapeutics .
Antiviral Activity
Some indole derivatives have been studied for their antiviral properties, particularly against HIV and other viruses. Mechanistic studies suggest that these compounds may inhibit viral replication by targeting specific viral enzymes .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the applications and effectiveness of indole derivatives similar to N'~1~-[(3E)-2-oxo... in real-world scenarios:
- Antibacterial Screening : A study screened a library of indole derivatives against MRSA strains, finding that specific substitutions enhanced antibacterial activity significantly.
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that certain derivatives led to a marked reduction in cell viability, suggesting a pathway for drug development.
- Viral Inhibition Studies : Research focusing on HIV integrase inhibitors revealed that specific structural modifications in indole derivatives could enhance their efficacy against viral replication.
Mechanism of Action
The compound likely interacts with specific molecular targets, disrupting viral replication or cellular processes. Further studies are needed to elucidate its precise mechanism.
Biological Activity
N'~1~-[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by its unique indole-based structure, which is known for its diverse biological activities. The presence of two distinct indole moieties linked by a propanedihydrazide framework contributes to its potential as a therapeutic agent.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, a related class of compounds showed potent anti-proliferative activity against various cancer cell lines such as SK-BR-3 and MDA-MB-231. Notably, the compound exhibited IC50 values in the low micromolar range against these cell lines, indicating strong cytotoxic effects .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8c | HCT116 | 0.98 |
| 11h | MDA-MB-231 | 0.85 |
| 8d | SK-BR-3 | 0.76 |
Structure–Activity Relationship (SAR)
The biological activity is highly dependent on the structural features of the compound. Modifications to the double bond and functional groups significantly affect its potency. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions enhances anticancer activity.
- Hydrophobic Properties : Aromatic substitutions at the N4 position have been linked to improved cell membrane permeability and increased bioavailability.
Study on Indole Derivatives
A comprehensive study focused on various indole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted that compounds with hydrophobic characteristics showed better interaction with cellular membranes, facilitating higher uptake and efficacy .
Comparative Analysis with Similar Compounds
Comparative studies between N'~1~-[(3E)-... and other indole derivatives have shown that while many share similar basic structures, their biological activities vary significantly based on their specific substitutions and stereochemistry.
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| N'~1~-[(3E)... | Anticancer | Low µM |
| 5-trifluoromethoxy-isatin derivatives | Antibacterial | High µM |
| 2-(5-Iodo-indole) derivatives | Antifungal | Moderate µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide (CAS 324010-65-3)
- Structural Differences : Lacks isopropyl substituents on the indole nitrogen; instead, it has unsubstituted NH groups.
- Computational studies using Tanimoto coefficients (Morgan fingerprints) would likely classify these as similar in scaffold but distinct in substituent effects .
N′-[2-Oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides
- Structural Differences : Features a benzohydrazide moiety instead of propanedihydrazide, with aromatic substituents (e.g., 3,4,5-trimethoxy) on the benzoyl group.
- Biological Activity: Demonstrated potent cytotoxicity against leukemia and carcinoma cell lines (IC₅₀ values in submicromolar ranges) via apoptosis induction.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-(2-oxoindolin-3-ylidene)propanohydrazide (CAS 312601-79-9)
- Structural Differences : Incorporates a pyrazole ring instead of isopropyl groups.
- However, the isopropyl groups in the target compound may confer greater metabolic stability due to reduced susceptibility to oxidative metabolism .
Isatin Thiosemicarbazones (e.g., Methisazone)
- Structural Differences : Replaces hydrazide with thiosemicarbazone moieties.
- Biological Activity : Methisazone exhibits antiviral activity against poxviruses. The target compound’s hydrazide groups may shift activity toward anticancer or antibacterial effects, as seen in other isatin hydrazides .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N,N'-Bis[(3Z)-2-oxoindol-3-ylidene]propanedihydrazide | N′-[3,4,5-Trimethoxybenzoyl]hydrazide |
|---|---|---|---|
| Molecular Weight | ~434.45 g/mol | ~378.36 g/mol | ~395.40 g/mol |
| LogP (Predicted) | ~2.8 (hydrophobic) | ~1.5 | ~2.1 |
| Hydrogen Bond Acceptors | 8 | 8 | 7 |
| Solubility | Low (isopropyl groups) | Moderate | Moderate (trimethoxy enhances solubility) |
| Metabolic Stability | High (steric shielding) | Moderate | Low (methoxy groups prone to demethylation) |
Note: Data inferred from structural analogs and computational models .
Q & A
Q. What are the key steps and reagents required for synthesizing this compound?
The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Activation of carbonyl groups : Use phosphorus oxychloride (POCl₃) to activate indole-derived ketones for subsequent hydrazide coupling .
- Hydrazide coupling : Condensation of activated indole derivatives with propanedihydrazide under basic conditions (e.g., triethylamine) to form the dihydrazide backbone .
- Stereochemical control : The (3E) and (3Z) configurations are stabilized by adjusting reaction temperatures and solvent polarity (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the pure product .
Q. How can spectroscopic methods confirm the compound’s structure?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 10.2–11.5 ppm confirm hydrazide NH protons. Aromatic protons from indole moieties appear at δ 6.8–8.2 ppm .
- ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while imine (C=N) signals appear at δ 150–160 ppm .
- IR spectroscopy : Stretching vibrations at ~3200 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) .
Q. What are the common solubility and stability challenges during handling?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Pre-solubilization in DMSO is recommended for biological assays .
- Stability :
- Light-sensitive due to the conjugated hydrazide-indole system. Store in amber vials at -20°C .
- Hydrolytic degradation can occur in acidic/basic conditions; monitor via TLC during reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant interaction, while toluene reduces side reactions in high-temperature steps .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Temperature gradients : Lower temperatures (0–5°C) favor stereochemical control, while higher temperatures (80–100°C) drive completion of slow reactions .
- Table: Yield optimization under varying conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | None | 62 |
| THF | 60 | ZnCl₂ | 78 |
| Toluene | 100 | None | 45 |
| Data adapted from synthesis protocols in . |
Q. How do stereochemical (E/Z) configurations impact biological activity?
- Molecular docking studies : The (3E) isomer may exhibit stronger hydrogen bonding with target proteins (e.g., kinases) due to spatial alignment of hydrazide NH groups .
- Comparative assays : Test isomers separately in enzyme inhibition assays (e.g., IC₅₀ values) to correlate configuration with efficacy .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in indole moieties) .
Q. How can contradictory spectroscopic data be resolved?
- Case example : Discrepancies in ¹³C NMR carbonyl peaks may arise from tautomerism or solvent effects.
- Solution : Record spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
Q. What computational strategies predict non-covalent interactions relevant to biological targets?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein binding pockets over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors/donors) to guide analog design .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
